D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester
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Overview
Description
BOC-D-GLU(OALL)-OH, also known as N-α-t.-Boc-D-glutamic acid α-benzyl ester, is a derivative of glutamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-D-GLU(OALL)-OH typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with an allyl group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and reagents such as dicyclohexylcarbodiimide (DCC) for the coupling reactions .
Industrial Production Methods
Industrial production of BOC-D-GLU(OALL)-OH follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
BOC-D-GLU(OALL)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation.
Reducing agents: Like lithium aluminum hydride (LiAlH₄) for reduction.
Substituting agents: Such as palladium catalysts for allyl group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
BOC-D-GLU(OALL)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of various biochemical products.
Mechanism of Action
The mechanism of action of BOC-D-GLU(OALL)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted reactions. The allyl ester group can be selectively removed under mild conditions, allowing for further functionalization of the peptide .
Comparison with Similar Compounds
Similar Compounds
BOC-D-GLU-OBzl: Another derivative of D-glutamic acid with a benzyl ester group instead of an allyl group.
BOC-D-GLU-OtBu: A derivative with a tert-butyl ester group.
BOC-D-GLU-OH: The simplest derivative with only the Boc protection.
Uniqueness
BOC-D-GLU(OALL)-OH is unique due to its allyl ester group, which provides specific reactivity and selectivity in peptide synthesis. This makes it particularly useful in applications where selective deprotection and further functionalization are required .
Properties
Molecular Formula |
C13H20NO6- |
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Molecular Weight |
286.30 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoate |
InChI |
InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/p-1/t9-/m1/s1 |
InChI Key |
VNZYUMCXQWYCAW-SECBINFHSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC=C)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)[O-] |
Origin of Product |
United States |
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